

# A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DBCO-PEG4-Val-Cit-PAB-PNP

Cat. No.: B15339641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's pharmacokinetic profile. This guide provides an objective comparison of the stability of these two major classes of ADC linkers, supported by experimental data and detailed methodologies.

### Introduction to ADC Linkers

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The linker's role is to ensure that the ADC remains intact in systemic circulation and releases the payload only upon reaching the target tumor cells.[1] The two primary categories of linkers, cleavable and non-cleavable, are distinguished by their payload release mechanisms.[2]

Cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[3] These linkers can be categorized into three main types:

Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (VC)
 dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are abundant in tumor



cells.

- pH-sensitive linkers: These linkers, like hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
- Glutathione-sensitive linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.

Non-cleavable linkers, such as those based on a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, do not have a specific cleavage site.[1] The payload is released only after the complete lysosomal degradation of the antibody backbone into amino acids.[1] This process results in the payload being released with the linker and the amino acid to which it was attached still bound.[1]

## **Comparative Stability and Performance**

The stability of the linker is paramount to prevent the premature release of the cytotoxic payload into the bloodstream, which can lead to off-target toxicity and a reduced therapeutic window.[4] Non-cleavable linkers are generally considered to have higher stability in plasma compared to their cleavable counterparts.[4]



| Feature                   | Cleavable Linkers Non-Cleavable Linkers                                                  |                                                                                                                       |  |
|---------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--|
| Plasma Stability          | Generally lower; susceptible to premature cleavage.                                      | Generally higher; payload is released only upon antibody degradation.[4]                                              |  |
| Payload Release Mechanism | Triggered by specific conditions (enzymes, pH, reducing agents).                         | Lysosomal degradation of the antibody.[1]                                                                             |  |
| Bystander Effect          | Can induce a bystander effect, killing neighboring antigennegative tumor cells.          | Limited to no bystander effect<br>due to the charged nature of<br>the released payload-linker-<br>amino acid complex. |  |
| Therapeutic Window        | Can be narrower due to potential for off-target toxicity from premature payload release. | Can be wider due to enhanced stability and reduced off-target toxicity.[4]                                            |  |
| Examples                  | Brentuximab vedotin (Adcetris®) (vc-MMAE)                                                | Ado-trastuzumab emtansine (Kadcyla®) (SMCC-DM1)                                                                       |  |

# Quantitative Data on In Vivo Stability

Direct head-to-head comparisons of the in vivo half-life of ADCs with the same antibody and payload but different linkers are not always readily available in published literature. However, we can analyze data from well-characterized ADCs to draw comparative insights. For instance, vedotin-based ADCs, which utilize a cleavable vc-MMAE linker-payload, have a reported ADC elimination half-life of approximately 3.6 days.[5] In contrast, inotuzumab ozogamicin, which has a cleavable linker, has a reported half-life of 12.3 days.[6] It is important to note that direct comparison is challenging due to differences in the antibody, payload, and experimental conditions.



| ADC                              | Linker Type                | Linker | Payload           | Indication                          | ADC Half-<br>life<br>(approximat<br>e) |
|----------------------------------|----------------------------|--------|-------------------|-------------------------------------|----------------------------------------|
| Enfortumab<br>vedotin            | Cleavable<br>(protease)    | VC     | ММАЕ              | Urothelial<br>Carcinoma             | 3.6 days[5]                            |
| Ado-<br>trastuzumab<br>emtansine | Non-<br>cleavable          | SMCC   | DM1               | HER2+<br>Breast<br>Cancer           | ~5 days                                |
| Inotuzumab<br>ozogamicin         | Cleavable<br>(acid-labile) | AcBut  | Calicheamici<br>n | Acute<br>Lymphoblasti<br>c Leukemia | 12.3 days[6]                           |

Note: The half-life values are context-dependent and can vary based on the patient population, disease state, and analytical methods used.

## **Experimental Protocols**

Accurate assessment of ADC linker stability is crucial during drug development. The following are detailed methodologies for key experiments used to evaluate the stability of ADC linkers.

## In Vitro Plasma Stability Assay (ELISA-based)

This assay measures the amount of intact ADC remaining in plasma over time.

#### Materials:

- ADC of interest
- Human plasma (or plasma from other species of interest)
- Phosphate-buffered saline (PBS)
- Coating antibody (e.g., anti-human IgG)
- Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-payload antibody)



- Substrate for the enzyme (e.g., TMB)
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- 96-well microplates
- Plate reader

#### Procedure:

- Coating: Coat the wells of a 96-well microplate with the coating antibody diluted in PBS overnight at 4°C.
- Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.
- Sample Incubation: Incubate the ADC with plasma at 37°C. At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the ADC-plasma mixture.
- Capture: Add the ADC-plasma samples to the coated and blocked plate and incubate for 2
  hours at room temperature to allow the ADC to bind to the capture antibody.
- Detection: Wash the plate with PBST. Add the detection antibody and incubate for 1 hour at room temperature.
- Signal Development: Wash the plate with PBST. Add the substrate and incubate in the dark until a color develops.
- Stopping the Reaction: Add the stop solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

## In Vitro Plasma Stability Assay (LC-MS-based)



This method provides a more detailed analysis of ADC stability by measuring the drug-toantibody ratio (DAR) over time.

#### Materials:

- ADC of interest
- Human plasma (or plasma from other species of interest)
- Immunocapture beads (e.g., protein A/G magnetic beads)
- Wash buffer (e.g., PBS)
- Elution buffer (e.g., low pH glycine buffer)
- Reducing agent (e.g., DTT)
- LC-MS system

#### Procedure:

- Sample Incubation: Incubate the ADC with plasma at 37°C. At various time points, take aliquots of the ADC-plasma mixture.
- Immunocapture: Add immunocapture beads to the ADC-plasma samples to capture the ADC.
- Washing: Wash the beads with wash buffer to remove unbound plasma proteins.
- Elution: Elute the ADC from the beads using the elution buffer.
- Reduction (for cysteine-linked ADCs): Reduce the eluted ADC with a reducing agent to separate the light and heavy chains.
- LC-MS Analysis: Analyze the samples using an LC-MS system to determine the different drug-loaded species and calculate the average DAR.
- Data Analysis: Plot the average DAR over time to assess the stability of the linker.



## In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the potency of the ADC in killing cancer cells.

#### Materials:

- · Target cancer cell line
- Control cell line (antigen-negative)
- · Cell culture medium
- ADC of interest
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well cell culture plates
- Plate reader

#### Procedure:

- Cell Seeding: Seed the target and control cells in separate 96-well plates at an appropriate density and allow them to attach overnight.
- ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a predetermined period (e.g., 72 or 96 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[7]



# Assessment of ADC Aggregation (Size Exclusion Chromatography - SEC)

This method is used to detect and quantify aggregates in ADC preparations, which can impact efficacy and immunogenicity.[8]

#### Materials:

- · ADC sample
- SEC column
- HPLC system with a UV or fluorescence detector
- Mobile phase (e.g., phosphate buffer with a suitable salt concentration)

#### Procedure:

- System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Sample Injection: Inject the ADC sample onto the column.
- Separation: The components of the sample will be separated based on their hydrodynamic size. Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any fragments.[8]
- Detection: Monitor the elution profile using the detector.
- Data Analysis: Integrate the peak areas to quantify the percentage of aggregates, monomer, and fragments in the ADC sample.[8]

## **Visualizing the Mechanisms of Action**

The following diagrams illustrate the distinct pathways of payload release for cleavable and non-cleavable linkers.





Click to download full resolution via product page

Caption: Payload release from a cleavable linker ADC.



Click to download full resolution via product page

Caption: Payload release from a non-cleavable linker ADC.

## Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities.[4] In contrast, cleavable linkers provide the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors.[3] A thorough understanding of the comparative stability and performance of these linker types, supported by



robust experimental evaluation, is essential for the successful development of next-generation antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15339641#comparative-stability-of-cleavable-vs-non-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com